![molecular formula C12H18FN B2376274 N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine CAS No. 1178031-55-4](/img/structure/B2376274.png)
N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
- PPAR Agonist : Research indicates that this compound possesses a potent triple-acting PPARα, PPARγ, and PPARδ agonist profile with EC50 values of 0.029, 0.013, and 0.029 µM, respectively . PPARs (peroxisome proliferator-activated receptors) play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. Investigating its potential as a drug candidate for metabolic disorders could be promising.
Antimalarial Agents
- Precursor for Benzimidazoles and Perimidines : Ethyl (4-fluorobenzoyl)acetate, a reactant derived from this compound, is used in condensation reactions with diamines via C-C bond cleavage to synthesize benzimidazoles and perimidines. These heterocyclic compounds have potential as antimalarial treatments .
Fluorinated Heterocyclic Compounds
- Formation of 4-Hydroxy-2-(Trifluoromethyl) Quinolones : An expedient synthetic approach involves reacting 2,2,2-trifluoroacetimidoyl chloride derivatives with ethyl 2-cyanoacetate to form ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate derivatives. These intermediates cyclize to produce 4-hydroxy-2-(trifluoromethyl) quinolones. These compounds may have diverse biological activities .
Anti-HIV Activity
- Indole Derivatives : Related compounds, such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, were synthesized and screened for anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. These investigations highlight the potential of structurally related compounds for antiviral drug development .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors . This interaction can lead to changes in the receptor’s activity, which can result in various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)14-9-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZABYMCFIIAFQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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